molecular formula C21H22N2O3 B1599435 Isovallesiachotamine CAS No. 34384-71-9

Isovallesiachotamine

Cat. No.: B1599435
CAS No.: 34384-71-9
M. Wt: 350.4 g/mol
InChI Key: NTVLUSJWJRSPSM-AHHXMMTISA-N
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Description

Isovallesiachotamine is a natural product found in Rauvolfia serpentina, Tabernaemontana psorocarpa, and other organisms . It is a pharmacologically active monoterpene indole alkaloid .


Synthesis Analysis

The total syntheses of this compound were achieved by addition of silicon-stabilized anions to pyridinium salts and subsequent Pictet-Spengler reaction as the key reaction steps . Catharanthine induced the biosynthesis of this compound in a time- and dosage-dependent manner .


Molecular Structure Analysis

The molecular formula of this compound is C21H22N2O3 . The InChI, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Catharanthine regulated the biosynthesis of this compound by up-regulating the expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase) and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 350.4 g/mol . Other computed properties include XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .

Scientific Research Applications

Biosynthesis and Pharmacological Potential

  • Isovallesiachotamine, along with vallesiachotamine, are important monoterpene indole alkaloids found in Catharanthus roseus. Research by Zhu et al. (2018) reveals that catharanthine significantly induces the biosynthesis of these alkaloids in C. roseus cambial meristematic cells, suggesting their potential for pharmacological exploitation and importance in plant metabolic pathways (Zhu et al., 2018).

Novel Sources and Antioxidant Properties

  • A study by Bahadori et al. (2012) identified this compound in Vinca minor, marking the first instance of its isolation from this species. The study highlights the plant's potential as a new source for these alkaloids, particularly noting their high lipid peroxidation inhibitory and DPPH radical scavenging activities, which are indicative of antioxidant properties (Bahadori et al., 2012).

Biosynthetic Pathway Insights

  • In the broader context of isoprenoid biosynthesis, research by Withers & Keasling (2007) provides insights into the biosynthesis of secondary metabolites like this compound. They discuss the engineering of isoprenoid pathways in heterologous hosts, which could be relevant for enhancing the production of this compound for research and therapeutic applications (Withers & Keasling, 2007).

Therapeutic and Pharmacological Exploration

  • The analgesic properties of amino acids structurally similar to this compound, such as isovaline, have been studied by MacLeod et al. (2010). This research provides a precedent for exploring the potential therapeutic applications of this compound in pain management (MacLeod et al., 2010).

Pharmacological Research on this compound

Biosynthesis and Induction

  • This compound, alongside vallesiachotamine, is produced in Catharanthus roseus and can be biosynthetically induced by catharanthine. This induction is time- and dosage-dependent, highlighting the potential for controlled synthesis for pharmacological studies. Zhu et al. (2018) also proposed a biosynthetic pathway based on gene expression changes induced by catharanthine (Zhu et al., 2018).

Source Identification and Antioxidant Activity

  • Bahadori et al. (2012) reported the isolation of this compound from Vinca minor, marking its first discovery in this species. The presence of this compound in Vinca minor suggests a new source for this alkaloid. The study also observed significant lipid peroxidation inhibitory and radical scavenging activities, indicating antioxidant potential (Bahadori et al., 2012).

Synthetic Approach

  • Amann et al. (2006) explored the total synthesis of this compound, demonstrating a method for creating this compound in the laboratory. This research provides a foundation for the synthetic production of this compound, which is crucial for pharmacological studies and potential therapeutic applications (Amann et al., 2006).

Analgesic Properties of Structurally Similar Compounds

  • Research by MacLeod et al. (2010) on isovaline, a compound structurally similar to this compound, revealed its potential as an analgesic. This study's findings suggest that compounds structurally similar to this compound, like isovaline, may have significant therapeutic potential, warranting further investigation into this compound's pharmacological effects (MacLeod et al., 2010).

Future Directions

Future research could focus on further characterizing the biosynthetic pathway of Isovallesiachotamine . Additionally, the physical principle of its bioactivity against the lung Cancer Cell Line H1299 could be investigated .

Biochemical Analysis

Biochemical Properties

Isovallesiachotamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3 (ORCA3) . These interactions are essential for the biosynthesis of this compound in Catharanthus roseus cambial meristematic cells . The compound’s interaction with these enzymes and proteins facilitates its production and accumulation within the plant cells.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in human melanoma cell lines, particularly the SK-MEL-37 cell line . The compound influences cell function by inducing G0/G1 cell cycle arrest and increasing the proportion of sub-G1 hypodiploid cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, this compound’s interaction with strictosidine synthase and strictosidine β-D-glucosidase is crucial for its biosynthesis . Furthermore, the compound’s ability to induce G0/G1 cell cycle arrest and apoptosis in melanoma cells highlights its potential as a chemotherapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that the biosynthesis of this compound in Catharanthus roseus cambial meristematic cells is time-dependent, with the highest yields observed after 12 hours of treatment with catharanthine . Additionally, the compound’s cytotoxic effects on melanoma cells are not dependent on the duration of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound’s biosynthesis in Catharanthus roseus cells is dosage-dependent, with higher concentrations of catharanthine leading to increased production of this compound . Excessive dosages can inhibit cell growth, as observed with a 20 mg/l concentration of catharanthine . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis in Catharanthus roseus . The compound interacts with enzymes such as strictosidine synthase and strictosidine β-D-glucosidase, which are essential for its production . Additionally, the up-regulation of specific genes, including STR and SGD, plays a crucial role in the biosynthetic pathway of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . In Catharanthus roseus cells, the biosynthesis and accumulation of this compound are regulated by the expression of specific genes and the availability of precursor molecules .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing this compound to its appropriate subcellular locations . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLUSJWJRSPSM-AHHXMMTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34384-71-9
Record name Isovallesiachotamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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